molecular formula C9H15N3 B13295708 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine

Cat. No.: B13295708
M. Wt: 165.24 g/mol
InChI Key: FIEPBHIGEHUGNB-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyrimidine ring substituted with an isopropyl group at the 4-position and an ethylamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropylpyrimidine with ethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the ethylamine, facilitating the nucleophilic attack on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine or tetrahydropyrimidine derivatives.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds with target molecules, while the pyrimidine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-pyrimidin-2-YL)-ethylamine
  • 2-(4-Ethyl-pyrimidin-2-YL)-ethylamine
  • 2-(4-Propyl-pyrimidin-2-YL)-ethylamine

Uniqueness

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(4-propan-2-ylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C9H15N3/c1-7(2)8-4-6-11-9(12-8)3-5-10/h4,6-7H,3,5,10H2,1-2H3

InChI Key

FIEPBHIGEHUGNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1)CCN

Origin of Product

United States

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